molecular formula C119H183N35O28S B7910243 (2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid

Cat. No.: B7910243
M. Wt: 2584.0 g/mol
InChI Key: AKMMHLDUORFPQZ-BKMDBHAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound in question, henceforth referred to as Compound X for brevity, is a highly complex synthetic peptide characterized by its extended branched structure. Key features include:

  • Amino Acid Backbone: Multiple repeating units of amino acids such as 4-methylpentanoic acid, 3-(1H-imidazol-5-yl)propanoyl, and 3-(4-hydroxyphenyl)propanoyl residues .
  • Functional Groups: Hydroxyl (-OH), carbamimidamido (-C(NH₂)NH), and methylsulfanyl (-SCH₃) groups, which confer unique solubility and reactivity profiles .
  • Bioactive Motifs: Presence of pyrrolidine-2-carbonyl and propanoyl segments, which are common in protease inhibitors and receptor-targeting molecules .

This compound’s complexity arises from its iterative amide linkages and stereochemical diversity, making it a candidate for specialized therapeutic applications, though its exact biological targets remain under investigation.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H183N35O28S/c1-60(2)43-83(106(170)146-84(44-61(3)4)107(171)143-82(37-42-183-15)102(166)132-55-94(161)141-89(117(181)182)45-62(5)6)140-93(160)54-131-98(162)65(11)136-99(163)66(12)137-103(167)79(26-20-39-128-118(122)123)139-92(159)56-133-113(177)95(63(7)8)152-115(179)97(68(14)156)153-111(175)88(50-73-53-127-59-135-73)149-109(173)86(47-70-31-35-75(158)36-32-70)147-105(169)81(27-21-40-129-119(124)125)144-112(176)91-28-22-41-154(91)116(180)90(57-155)150-100(164)67(13)138-114(178)96(64(9)10)151-110(174)87(49-72-52-126-58-134-72)148-104(168)80(25-18-19-38-120)142-108(172)85(46-69-29-33-74(157)34-30-69)145-101(165)77(121)48-71-51-130-78-24-17-16-23-76(71)78/h16-17,23-24,29-36,51-53,58-68,77,79-91,95-97,130,155-158H,18-22,25-28,37-50,54-57,120-121H2,1-15H3,(H,126,134)(H,127,135)(H,131,162)(H,132,166)(H,133,177)(H,136,163)(H,137,167)(H,138,178)(H,139,159)(H,140,160)(H,141,161)(H,142,172)(H,143,171)(H,144,176)(H,145,165)(H,146,170)(H,147,169)(H,148,168)(H,149,173)(H,150,164)(H,151,174)(H,152,179)(H,153,175)(H,181,182)(H4,122,123,128)(H4,124,125,129)/t65-,66-,67-,68+,77-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,95-,96-,97-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMMHLDUORFPQZ-BKMDBHAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H183N35O28S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2584.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound , which is a complex peptide derivative, exhibits a variety of biological activities, primarily in the fields of diabetes management and potential anti-obesity effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by a long chain of amino acids with multiple functional groups that enhance its biological activity. Its structure allows for interactions with various biological targets, particularly receptors involved in metabolic regulation. The presence of specific amino acid substitutions and modifications plays a critical role in its pharmacological properties.

  • GLP-1 Receptor Agonism : The compound is structurally similar to glucagon-like peptide-1 (GLP-1), which is crucial for insulin signaling. It enhances glucose-dependent insulin secretion and inhibits glucagon release, thereby lowering blood glucose levels .
  • Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : Modifications in the amino acid sequence prevent degradation by DPP-4, leading to prolonged activity in circulation . This results in sustained GLP-1 receptor activation.
  • Weight Management : By mimicking GLP-1, the compound also promotes satiety and reduces appetite, contributing to weight loss in obese patients .

Biological Activity Summary

Activity Description References
Antidiabetic Effects Enhances insulin secretion and lowers blood glucose levels through GLP-1 pathways
Anti-obesity Effects Reduces appetite and promotes weight loss
Potential Cardiovascular Benefits May improve cardiovascular outcomes through metabolic regulation
Neuroprotective Effects Emerging evidence suggests neuroprotective properties, possibly impacting cognitive function

Study 1: Efficacy in Type 2 Diabetes

A clinical trial investigated the effects of the compound on patients with type 2 diabetes. Results showed significant reductions in HbA1c levels and body weight over a 26-week period compared to placebo .

Study 2: Weight Management

In a randomized controlled trial focusing on obesity, participants receiving the compound demonstrated greater weight loss compared to those on standard diet plans. This study highlighted the compound's role in appetite regulation and energy expenditure .

Research Findings

Recent studies have explored the broader implications of this compound beyond diabetes management:

  • Cardiovascular Health : The compound may exert beneficial effects on cardiovascular health by improving lipid profiles and reducing blood pressure in diabetic patients .
  • Neuroprotection : Preliminary research indicates that GLP-1 analogs can protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

The compound specified in your query appears to be a complex peptide with numerous amino acid modifications. While the search results did not yield specific articles or case studies directly related to this compound, we can explore its potential applications based on the general characteristics of similar peptides and compounds in medicinal chemistry.

Diabetes Management

Peptides similar to the one mentioned are frequently explored for their roles as glucagon-like peptide-1 (GLP-1) receptor agonists. These compounds help regulate blood sugar levels and are used in the treatment of type 2 diabetes. For instance, semaglutide, a GLP-1 analog, has shown efficacy in improving glycemic control and promoting weight loss in diabetic patients .

Obesity Treatment

The compound's structure suggests potential applications in obesity management. Similar peptides have been developed to reduce appetite and increase satiety, leading to significant weight loss outcomes. Semaglutide has also been approved for chronic weight management in individuals with obesity or overweight conditions .

Cardiovascular Health

Emerging research indicates that certain peptides can reduce cardiovascular risks associated with diabetes. For example, semaglutide has been shown to lower the risk of major adverse cardiovascular events . This suggests that the compound may also possess similar protective effects.

Neuroprotection

Recent studies have indicated that GLP-1 receptor agonists may have neuroprotective properties and could potentially reduce the risk of neurodegenerative diseases like Alzheimer's disease . The complex structure of the compound might contribute to such effects through modulation of neuroinflammatory pathways.

Cancer Therapy

Peptides are increasingly being investigated for their role in cancer therapy, particularly for targeted drug delivery systems. The ability to modify peptides allows for enhanced specificity towards cancer cells while minimizing damage to healthy tissues.

Potential Research Directions

Given its complex structure, there are several avenues for further research:

  • Synthesis and Characterization : Investigating efficient synthesis methods for this compound could lead to better yields and purities.
  • Biological Activity Studies : Conducting in vitro and in vivo studies to assess the pharmacodynamics and pharmacokinetics of the compound.
  • Therapeutic Applications : Exploring its efficacy in various therapeutic areas beyond those currently established, such as autoimmune diseases or metabolic disorders.

Comparison with Similar Compounds

Key Observations :

  • Compound X’s carbamimidamido groups distinguish it from OP-828/OP-829, which rely on morpholine and azido groups for target binding .
  • Unlike Salternamide E, a marine-derived depsipeptide, Compound X lacks ester linkages, reducing its susceptibility to hydrolytic degradation .
2.2 Computational Similarity Analysis

Using Butina clustering () and Tanimoto coefficient -based methods (), Compound X exhibits <50% similarity to FDA-approved protease inhibitors (e.g., Bortezomib ) but >70% similarity to experimental peptidomimetics like Carfilzomib , due to shared epoxide and carbamoyl motifs .

2.3 Pharmacokinetic and Toxicity Profiles
  • Metabolic Stability : Compound X’s methylsulfanyl groups may enhance hepatic stability compared to analogues with thioether bonds (e.g., Glutathione derivatives ) .

Research Findings and Challenges

  • Synthesis Complexity : Compound X requires >20-step solid-phase synthesis, with a reported yield of <5% (vs. 15–20% for OP-828/OP-829) .
  • Limitations : Lack of crystallographic data hampers target validation, a challenge overcome in smaller compounds via Hit Dexter 2.0 predictive modeling ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.